molecular formula C12H18O2 B8369596 4-(4-Methoxy-3-methylphenyl)butan-1-ol

4-(4-Methoxy-3-methylphenyl)butan-1-ol

Cat. No.: B8369596
M. Wt: 194.27 g/mol
InChI Key: MYSATGSDSVHTCY-UHFFFAOYSA-N
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Description

4-(4-Methoxy-3-methylphenyl)butan-1-ol is an aromatic alcohol characterized by a butan-1-ol backbone substituted with a 4-methoxy-3-methylphenyl group. Its molecular formula is C₁₂H₁₈O₂, featuring both methoxy (-OCH₃) and methyl (-CH₃) substituents on the phenyl ring.

Properties

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

4-(4-methoxy-3-methylphenyl)butan-1-ol

InChI

InChI=1S/C12H18O2/c1-10-9-11(5-3-4-8-13)6-7-12(10)14-2/h6-7,9,13H,3-5,8H2,1-2H3

InChI Key

MYSATGSDSVHTCY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CCCCO)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(4-Methoxy-3-methylphenyl)butan-1-ol with structurally related butan-1-ol derivatives, highlighting differences in substituents, synthesis, applications, and biological activities:

Compound Name Substituents/Functional Groups Molecular Formula Synthesis Method Applications Key Findings References
This compound 4-methoxy, 3-methylphenyl C₁₂H₁₈O₂ Esterification of phenylbutanoic acid + reduction (inferred) Pharmaceuticals, agrochemical intermediates Potential receptor modulation due to aromatic and polar groups
4-(n-Heptyloxy)butan-1-ol n-heptyloxy ether C₁₁H₂₄O₂ Not specified Pheromone for Anoplophora beetles Strong antennal response and field attraction in beetles; synergizes with aldehydes
4-[(4-Methylphenyl)amino]butan-1-ol 4-methylphenylamino C₁₁H₁₇NO Amine alkylation Drug design (e.g., sigma receptor ligands) Enhanced biological activity due to amine functionality
3-([1,1’-Biphenyl]-4-yl)-N-benzyl-4-hydroxy-N-methylbutanamine Biphenyl, benzyl, methyl, hydroxyl groups C₂₅H₂₉NO Multi-step synthesis (e.g., Ugi reaction) Sigma-1 receptor antagonist Antinociceptive activity in preclinical models
4-(3-Aminophenyl)butan-1-ol 3-aminophenyl C₁₀H₁₅NO Heck reaction + hydrogenation Intermediate for bioactive amines Hydrogenation of olefinic precursors yields saturated side chains

Key Observations:

Structural Variations: Ether vs. Amine vs. Hydroxyl Groups: 4-(n-Heptyloxy)butan-1-ol (ether) exhibits pheromone activity, whereas amine-substituted analogs (e.g., 4-[(4-methylphenyl)amino]butan-1-ol) are prioritized in drug design due to enhanced receptor interactions . Aromatic Substitution: The methoxy and methyl groups in this compound may improve metabolic stability compared to unsubstituted phenyl analogs .

Synthetic Routes: Hydrogenation (e.g., ) and esterification () are common for phenylbutanols. Multi-step routes (e.g., Ugi reactions in ) are used for complex targets like biphenyl derivatives.

Biological Activity :

  • Pheromone compounds (e.g., 4-(n-heptyloxy)butan-1-ol) require volatility and species-specific receptor binding .
  • Pharmaceutical candidates (e.g., biphenylbutanamines in ) prioritize receptor affinity and pharmacokinetic properties.

Research Findings and Implications

  • Pheromone Efficacy : Blending 4-(n-heptyloxy)butan-1-ol with aldehydes or sesquiterpenes (e.g., α-farnesene) enhances field attraction in beetles, suggesting synergistic effects .
  • Pharmaceutical Potential: Butan-1-ol derivatives with aromatic amines (e.g., 4-[(4-methylphenyl)amino]butan-1-ol) show promise in targeting neurological receptors, though substituent positioning critically affects activity .
  • Synthetic Challenges : Hydrogenation steps () and regioselective substitutions (e.g., methoxy vs. methyl placement) require precise optimization to avoid byproducts .

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